3-(1,2,3-Thiadiazol-4-Yl)Phenol
Overview
Description
3-(1,2,3-Thiadiazol-4-yl)phenol is a chemical compound with the CAS Number: 303149-00-0. It has a molecular weight of 179.22 .
Molecular Structure Analysis
The InChI code for 3-(1,2,3-Thiadiazol-4-Yl)Phenol is 1S/C8H7N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11-12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Application 1: Antimicrobial Agents
- Summary of the Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
- Methods of Application: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Results or Outcomes: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .
Application 2: Antifungal Agents
- Summary of the Application: Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and evaluated for their antifungal activities .
- Methods of Application: The derivatives were synthesized by the starting materials D-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
- Results or Outcomes: Some of the target compounds exhibited good antifungal activities. Especially, one compound showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Application 3: Cytotoxic Effects
- Summary of the Application: New 1,3,4-thiadiazole compounds have been synthesized and evaluated for their cytotoxic effects on various cell lines .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The compounds were evaluated for their cytotoxic effects on the K562 CML cell line and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
Application 4: Anticancer Agents
- Summary of the Application: 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared and evaluated for their anticancer potential .
- Methods of Application: The derivatives were synthesized by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole. Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
- Results or Outcomes: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
Application 5: Antimicrobial Agents
- Summary of the Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
- Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
- Results or Outcomes: The newly synthesized compounds were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Application 6: Anticancer Activity Against Various Cell Lines
- Summary of the Application: New disulfides containing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their anticancer activity against various cell lines .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The compounds were evaluated for their anticancer activity against lung cancer (A549), HeLa, hepatocarcinoma (SMMC-7721) and mouse fibroblasts (L929) cell lines .
Application 7: Antioxidant Potential
- Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their antioxidant potential .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The newly synthesized conjugates were evaluated for their antioxidant potential .
Application 8: Anti-Alzheimer’s Disease
- Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in anti-Alzheimer’s disease treatment .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Application 9: Anti-leishmanial
- Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in anti-leishmanial treatment .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Application 10: Antitubercular
- Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in antitubercular treatment .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Application 11: Anticonvulsant
- Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in anticonvulsant treatment .
- Methods of Application: The specific methods of synthesis are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
While specific future directions for 3-(1,2,3-Thiadiazol-4-Yl)Phenol are not mentioned in the search results, research on similar compounds suggests potential areas of interest. For instance, derivatives of 4-(aminophenyl)-1,2,3-thiadiazoles have been studied for their biological activity , indicating potential future research directions in this area.
properties
IUPAC Name |
3-(thiadiazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLRQXRSXFYSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362994 | |
Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3-Thiadiazol-4-Yl)Phenol | |
CAS RN |
303149-00-0 | |
Record name | 3-(1,2,3-Thiadiazol-4-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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